molecular formula C19H16N4O B11101048 1-[(E)-(1,2-dimethyl-1H-benzimidazol-7-yl)diazenyl]naphthalen-2-ol

1-[(E)-(1,2-dimethyl-1H-benzimidazol-7-yl)diazenyl]naphthalen-2-ol

Cat. No.: B11101048
M. Wt: 316.4 g/mol
InChI Key: CIXTYBFROVGSAP-UHFFFAOYSA-N
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Description

1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This specific compound is notable for its vibrant color, making it useful in various dyeing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 1,2-dimethyl-1H-1,3-benzimidazole, which is achieved by treating it with nitrous acid. The resulting diazonium salt is then coupled with 2-naphthol under alkaline conditions to form the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of 1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL involves its interaction with light and biological molecules. The compound absorbs light, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-DIAZENYL]-2-NAPHTHOL
  • 1-[(E)-2-(1H-1,3-BENZIMIDAZOL-5-YL)-1-DIAZENYL]-2-NAPHTHOL

Uniqueness

1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL is unique due to the presence of the 1,2-dimethyl substituents on the benzimidazole ring. These substituents influence the compound’s electronic properties, enhancing its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

1-[(2,3-dimethylbenzimidazol-4-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C19H16N4O/c1-12-20-15-8-5-9-16(19(15)23(12)2)21-22-18-14-7-4-3-6-13(14)10-11-17(18)24/h3-11,24H,1-2H3

InChI Key

CIXTYBFROVGSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=CC=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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